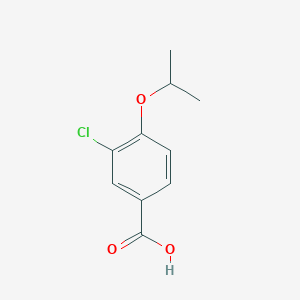
3-Chloro-4-isopropoxybenzoic acid
Cat. No. B1358719
Key on ui cas rn:
213598-07-3
M. Wt: 214.64 g/mol
InChI Key: QXSPLPLQLJAPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101775B2
Procedure details


Propan-2-ol (2.45 ml) and PPh3 (1.18 g) were dissolved in THF (30 ml), cooled to 0° C., treated with methyl 3-chloro-4-hydroxybenzoate (6.00 g) followed by the drop-wise addition of DIAD (9.44 ml) and stirred at RT overnight. The reaction mixture was then evaporated and purified on silica cartridges (4×100 g), eluting with a 0 to 40% mixture of EtOAc in pentane to give the crude product (7.00 g) as a colourless oil. This was dissolved in MeOH (30 ml) and 2 M aqueous NaOH (30 ml) and stirred at RT for a weekend. The reaction mixture was then evaporated and re-dissolved in H2O. This solution was washed with Et2O, acidified to pH=1 and extracted with Et2O. These latter extracts were dried over MgSO4, filtered and evaporated to give the title compound (4.16 g) as a white solid. δH (MeOD, 400 MHz): 1.37 (6H, d), 4.77 (1H, septet), 7.12 (1H, d), 7.90 (1H, d), 7.98 (1H, s). MS (ES): C10H11ClO3 requires 214; found 215 (MH+).






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:2]=1.[Cl:20][C:21]1[CH:22]=[C:23]([CH:28]=[CH:29][C:30]=1[OH:31])[C:24]([O:26]C)=[O:25].CC(OC(/N=N/C(OC(C)C)=O)=O)C.[OH-].[Na+]>C1COCC1.CO.CC(O)C>[Cl:20][C:21]1[CH:22]=[C:23]([CH:28]=[CH:29][C:30]=1[O:31][CH:1]([CH3:6])[CH3:2])[C:24]([OH:26])=[O:25] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CC1O
|
Step Two
|
Name
|
|
|
Quantity
|
9.44 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
1.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2.45 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on silica cartridges (4×100 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a 0 to 40% mixture of EtOAc in pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product (7.00 g) as a colourless oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
re-dissolved in H2O
|
WASH
|
Type
|
WASH
|
|
Details
|
This solution was washed with Et2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
These latter extracts were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1OC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 430.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

